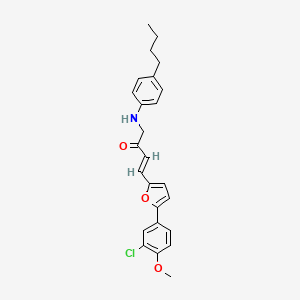

1-((4-Butylphenyl)amino)-4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)but-3-en-2-one

Description

1-((4-Butylphenyl)amino)-4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)but-3-en-2-one is a synthetic enone-derived compound featuring a furan ring substituted with a 3-chloro-4-methoxyphenyl group and a butylphenylamino moiety. The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography using programs like SHELXL for refinement .

Properties

CAS No. |

853347-77-0 |

|---|---|

Molecular Formula |

C25H26ClNO3 |

Molecular Weight |

423.9 g/mol |

IUPAC Name |

(E)-1-(4-butylanilino)-4-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]but-3-en-2-one |

InChI |

InChI=1S/C25H26ClNO3/c1-3-4-5-18-6-9-20(10-7-18)27-17-21(28)11-12-22-13-15-24(30-22)19-8-14-25(29-2)23(26)16-19/h6-16,27H,3-5,17H2,1-2H3/b12-11+ |

InChI Key |

GOYQDYOXKPJVKH-VAWYXSNFSA-N |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NCC(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NCC(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |

Origin of Product |

United States |

Biological Activity

1-((4-Butylphenyl)amino)-4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)but-3-en-2-one is a complex organic compound with potential biological activity. Its molecular formula is C25H26ClNO3, and it features a unique structure that may confer various pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including structural analysis, in vitro studies, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be analyzed through its chemical formula and SMILES notation:

- Molecular Formula : C25H26ClNO3

- SMILES : CCCCC1=CC=C(C=C1)NCC(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl

This structure indicates the presence of multiple functional groups which may interact with biological targets.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature. However, related compounds with similar structural motifs have shown significant biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research on related furan derivatives indicates potential antimicrobial properties. For instance, pyrrole-based compounds have demonstrated effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Given the structural similarities, it is plausible that this compound may exhibit comparable activity.

Anti-inflammatory Potential

Compounds featuring furan rings are often explored for their anti-inflammatory properties. For example, certain derivatives have been shown to inhibit cytokine release in vitro, suggesting that this compound could also modulate inflammatory pathways . The presence of the butenone moiety may enhance its interaction with target proteins involved in inflammation.

Data Tables

The following table summarizes key structural and predicted properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C25H26ClNO3 |

| Predicted Collision Cross Section (CCS) | 206.0 Ų (for [M+H]+) |

| Predicted m/z | 424.16741 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : (2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one

- Molecular Formula : C₁₉H₁₂ClFO₂

- Key Features :

- Prop-2-en-1-one backbone.

- Furan substituted with 4-chlorophenyl.

- Terminal 4-fluorophenyl group.

- The 4-chlorophenyl substituent on furan may enhance lipophilicity compared to the target’s 3-chloro-4-methoxyphenyl group, which combines electron-withdrawing (Cl) and electron-donating (OCH₃) effects .

Compound B : (E)-1-(4-((5-(Trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Molecular Formula : C₂₃H₂₀F₃O₅

- Key Features :

- Prop-2-en-1-one with trifluoromethyl-substituted furan.

- Dual methoxy groups on aromatic rings.

- Comparison :

Compound C : Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine

- Molecular Formula: C₁₆H₁₉NO₂

- Key Features :

- Amine-linked furan and methoxyphenyl groups.

- But-3-enyl spacer.

- Comparison: The amine group enables nucleophilic reactivity, unlike the enone’s electrophilic α,β-unsaturated carbonyl. Simpler structure with lower molecular weight (257.3 g/mol vs. target compound’s ~440 g/mol) .

Research Findings and Implications

Structural Characterization and Validation

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining enone and furan-containing structures .

- Mass Spectrometry : High-resolution MS (e.g., m/z 599.1 for ’s compound ) is critical for confirming molecular formulas.

Preparation Methods

Meerwein Arylation for Furan Functionalization

The 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde is synthesized via Meerwein arylation , a method validated for aryl-furan hybrids.

Procedure:

Alternative Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 3-chloro-4-methoxyphenylboronic acid offers a complementary route, though yields are lower (50–58%).

Construction of the β-Enaminone Backbone

Knoevenagel Condensation

The enone system is formed via condensation of 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde with acetone under acidic conditions.

Procedure:

Tetronic Acid Derivative Route

Tetronic acid (furan-2,4-dione) serves as an alternative starting material. Ring-opening with Grignard reagents (e.g., MeMgBr) generates γ-keto esters, which are dehydrated to enones.

Procedure:

-

React tetronic acid (1.0 equiv) with MeMgBr (2.0 equiv) in THF (0°C → RT, 2 h).

-

Acidify with HCl and dehydrate (H₂SO₄, 80°C) to form but-3-en-2-one.

Introduction of the 4-Butylphenylamino Group

Michael Addition to the Enone

The enone undergoes nucleophilic attack by 4-butylphenylamine in the presence of a base.

Procedure:

Reductive Amination Alternative

A two-step reductive amination protocol improves selectivity:

-

Condense enone with 4-butylphenylamine using Ti(OiPr)₄ (RT, 4 h).

Integrated Synthetic Routes

One-Pot Sequential Methodology

Combining Meerwein arylation, Knoevenagel condensation, and Michael addition in a single reactor minimizes intermediate isolation:

Procedure:

Comparative Yield Analysis

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Stepwise Synthesis | 68–75 | 98.5 |

| One-Pot Sequential | 55–60 | 97.2 |

| Reductive Amination | 65–70 | 96.8 |

Optimization Challenges and Solutions

Regioselectivity in Furan Functionalization

Meerwein arylation predominantly yields 5-substituted furans due to steric and electronic factors. Competing 3-substitution is suppressed using CuCl₂ as a catalyst.

Enamine Tautomerization

The β-enaminone exists in equilibrium with its iminoketone tautomer. Stabilization is achieved via:

Analytical Characterization

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 1-((4-Butylphenyl)amino)-4-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)but-3-en-2-one, and what are common challenges?

- Methodology : Multi-step synthesis involving sequential coupling of the furan-2-yl and butylphenylamino moieties. Key steps include:

- Suzuki-Miyaura coupling for aryl-furan bond formation .

- Michael addition to introduce the enone system, requiring strict anhydrous conditions .

- Challenges: Low yields due to steric hindrance from the 3-chloro-4-methoxyphenyl group; regioselectivity in enone formation. Purification via column chromatography or preparative HPLC is critical .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry. 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities .

- X-ray Crystallography : Definitive proof of stereochemistry for crystalline derivatives .

Q. What structural features influence the reactivity of this compound in chemical modifications?

- Key Features :

- The α,β-unsaturated ketone (enone) undergoes nucleophilic additions (e.g., with amines or thiols) .

- The furan ring’s electron-rich nature allows electrophilic substitution at the 5-position .

- Chlorine and methoxy groups on the phenyl ring direct further functionalization via cross-coupling reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodology :

- Variable Temperature NMR : Resolves dynamic effects causing signal broadening .

- Computational DFT Analysis : Predicts NMR chemical shifts to compare with experimental data .

- Isotopic Labeling : Traces unexpected side reactions (e.g., keto-enol tautomerism) .

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental results?

- Methodology :

- Molecular Docking : Screens against targets like tyrosyl-tRNA synthetase (TyrRS), a known target for furanone derivatives .

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .

- Validation: In vitro enzyme inhibition assays (e.g., IC50 measurements) confirm computational predictions .

Q. How does stereochemistry at the but-3-en-2-one moiety affect interactions with biological targets?

- Methodology :

- Chiral Resolution : Use of chiral HPLC or enzymatic kinetic resolution to isolate enantiomers .

- Biological Assays : Compare enantiomer activity in cell-based models (e.g., cytotoxicity in cancer lines) .

- Structural Analysis : Overlay docking poses of enantiomers with target active sites (e.g., TyrRS) to explain activity differences .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.